molecular formula C8H6N2O3 B12358910 2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid

2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid

Cat. No.: B12358910
M. Wt: 178.14 g/mol
InChI Key: HCDLPXOJMPJMFT-UHFFFAOYSA-N
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Description

2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused benzene and imidazole ring structure, with a carboxylic acid group at the fourth position and a keto group at the second position. It is known for its stability and significant biological activity, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid typically involves the cyclization of o-phenylenediamine with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The reaction conditions often include heating the mixture to reflux in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological properties, including enzyme inhibition and interaction with biological pathways.

    Medicine: Explored for its potential therapeutic applications, such as anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid
  • 2-Substituted benzimidazole-5(6)-carboxylic acids
  • Oxazole derivatives

Uniqueness: 2-Oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid is unique due to its specific structural features, such as the fused benzene and imidazole rings and the presence of both a keto and carboxylic acid group. These features contribute to its stability and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-oxo-3,3a-dihydrobenzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3,6H,(H,10,13)(H,11,12)

InChI Key

HCDLPXOJMPJMFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC2C(=C1)C(=O)O

Origin of Product

United States

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